molecular formula C11H23Cl3Si B103029 Trichloro(undecyl)silane CAS No. 18052-07-8

Trichloro(undecyl)silane

Cat. No. B103029
CAS RN: 18052-07-8
M. Wt: 289.7 g/mol
InChI Key: AHEMBBKAVCEZKE-UHFFFAOYSA-N
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Description

Trichloro(undecyl)silane is a compound with the molecular formula C11H23Cl3Si . It is a key intermediate in the production of various silane coupling agents .


Molecular Structure Analysis

The molecular structure of Trichloro(undecyl)silane consists of a silicon atom bonded to three chlorine atoms and an undecyl group (a chain of 11 carbon atoms). The InChI representation of the molecule is InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 .


Physical And Chemical Properties Analysis

Trichloro(undecyl)silane has a molecular weight of 289.7 g/mol . It has 0 hydrogen bond donors, 0 hydrogen bond acceptors, and 9 rotatable bonds . Its exact mass is 288.063460 g/mol and its monoisotopic mass is also 288.063460 g/mol . The topological polar surface area is 0 Ų .

Mechanism of Action

Target of Action

Trichloro(undecyl)silane is a type of silane compound . Silane compounds are known to interact with various materials, including metals, glass, and certain types of plastics . They are often used in the creation of hydrophobic surfaces, as they can form a covalent bond with the hydroxyl groups present on the surface .

Mode of Action

The mode of action of Trichloro(undecyl)silane involves the formation of a covalent bond with the hydroxyl groups present on the surface of the material it is applied to . This results in the creation of a hydrophobic surface, which can repel both polar and non-polar liquids . The compound’s high reactivity makes it useful as a reagent in a number of transformations .

Biochemical Pathways

For instance, they can undergo electrophilic substitution, a process that involves the attack of an electrophile on an allyl or vinylsilane .

Result of Action

The primary result of Trichloro(undecyl)silane’s action is the creation of a hydrophobic surface. This can have various applications, such as in the fabrication of organic field effect transistors or as a catalyst in the decomposition of certain gases .

Action Environment

Environmental factors can influence the action of Trichloro(undecyl)silane. For instance, the presence of moisture can lead to hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the specific material it is applied to, as well as the conditions under which it is stored and used .

Future Directions

Trichloro(undecyl)silane, as a key intermediate in the production of various silane coupling agents, has significant potential for future applications . Silane coupling agents are used in a wide range of fields including paints, coatings, adhesives, semiconductor sealants, and tires . Therefore, the study and application of Trichloro(undecyl)silane and related compounds are likely to continue to be an important area of research and development.

properties

IUPAC Name

trichloro(undecyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMBBKAVCEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620451
Record name Trichloro(undecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro(undecyl)silane

CAS RN

18052-07-8
Record name Trichloro(undecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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